(3-Bromo-5-cyanophenyl)acetic acid
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Overview
Description
(3-Bromo-5-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-cyanophenyl)acetic acid typically involves the bromination and cyanation of phenylacetic acid derivatives. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromo derivative is then subjected to cyanation using a cyanide source like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted phenylacetic acid derivatives
- Amino or carboxylic acid derivatives
- Biaryl compounds
Scientific Research Applications
(3-Bromo-5-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Bromo-5-cyanophenyl)acetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The bromine and cyano substituents influence its reactivity and binding affinity, making it a versatile compound for different applications .
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the bromine and cyano substituents.
3-Bromophenylacetic acid: Similar structure but without the cyano group.
5-Cyanophenylacetic acid: Similar structure but without the bromine atom.
Uniqueness: (3-Bromo-5-cyanophenyl)acetic acid is unique due to the presence of both bromine and cyano groups on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-(3-bromo-5-cyanophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKNPLCGCSHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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